molecular formula C11H8O4 B1221475 Droserone CAS No. 478-40-0

Droserone

Cat. No. B1221475
CAS RN: 478-40-0
M. Wt: 204.18 g/mol
InChI Key: KILMMLMKSQWMTN-UHFFFAOYSA-N
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Description

Droserone is a natural product that can be isolated from Plumbago zeylanica L . It is also known as 3,5-Dihydroxy-2-methyl-1,4-naphthoquinone . It has a molecular formula of C11H8O4 and an average mass of 204.179 Da . It is found in the carnivorous plant family Droseraceae .


Synthesis Analysis

Droserone is produced in the pitchers of the carnivorous plant Nepenthes khasiana when chitin is injected into them . This specific secretion probably reflects a certain kind of defense mechanism that has been evolved for protecting the carnivory-based provision of nutritional precursors . The synthesis of protecting secondary metabolites is very common in many plants and occurs in response to chemical, biotic, or physical stress .


Molecular Structure Analysis

The molecular structure of Droserone consists of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation . It often bears one or more methyl, hydroxyl, and/or methoxy substitutions .


Chemical Reactions Analysis

Droserone is involved in vital metabolic processes and contributes toward adaptation to ecological niches . It is synthesized by organisms throughout all kingdoms of life .


Physical And Chemical Properties Analysis

Droserone has a molecular weight of 204.179 Da . Its exact mass is 204.042252 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antiviral Properties

Droserone, a naphthoquinone found in dicotyledonous plants, has demonstrated significant effects in inhibiting viral infections. Specifically, it has been observed to considerably reduce measles virus infection in tissue culture cells. This inhibition is most effective when droserone is added during virus entry, suggesting its interaction with viral particles to reduce infectivity. However, while droserone shows promise in antiviral research, it is not yet considered a candidate for developing antiviral compounds but may be useful as a research tool for studying virus entry into cells (Lieberherr et al., 2016).

Historical Significance in Research

Droserone was first identified and characterized by W.R. Witanowski in 1934 from the plant Drosera rotundifolia. Despite its historical significance and being the first detailed structure of a main naphthoquinone in a sundew species, its importance has been largely underrepresented in literature. This prompts a need for its reappraisal and recognition in scientific research (Schlauer, 2020).

Biosynthetic Studies

Studies on the biosynthesis of droserone have been conducted using cell cultures of Triphyophyllum peltatum. These studies not only monitored the growth and droserone content in the cultures but also elucidated the biosynthetic origin of droserone, confirming its acetogenic origin. This research contributes to the understanding of the metabolic pathways of naphthoquinones (Bringmann et al., 2000).

Chemical Profiling in Carnivorous Plants

The chemical profiling of the Australian carnivorous plant Drosera erythrohiza subspecies magna has identified droserone among its constituents. This research, utilizing HPLC-NMR techniques, adds to the understanding of the chemical composition of carnivorous plants and their unique naphthoquinones, contributing to the broader knowledge of plant secondary metabolites (Timmers, Dias, & Urban, 2013).

Antifungal Properties in Carnivorous Plants

In Nepenthes spp., a carnivorous plant, the production of droserone is induced as an antifungal response to chitin. This specific secretion, resulting from chitin injection, indicates a defense mechanism to protect the plant's nutritional precursors. The presence of droserone in the pitcher liquid exhibits antifungal effects against various pathogens, highlighting its potential in antifungal research (Eilenberg et al., 2009).

Future Directions

Future directions for Droserone and other 1,4-naphthoquinones include improving basic knowledge about plant 1,4-NQ metabolism . Several 1,4-NQ natural products derived from horticultural plants have also emerged as promising scaffolds for developing new drugs .

properties

IUPAC Name

4,8-dihydroxy-3-methylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILMMLMKSQWMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331931
Record name Droserone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Droserone

CAS RN

478-40-0
Record name Droserone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
RH Thomson - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… droserone, but the overall yield is lower. It also appeared to be of interest to convert juglone into droserone via plumbagin (5-hydroxy-2-methyl- 1 : 4-naphthaquinone) . Plumbagin has …
Number of citations: 18 pubs.rsc.org
G Bringmann, C Kehr, U Dauer, KP Gulden… - Planta …, 1993 - thieme-connect.com
… crystals of droserone (2) produced by this intriguing vine. … that the crystalline compound might be pure droserone (2), the … form, showing the natural droserone crystals to belong to the …
Number of citations: 11 www.thieme-connect.com
G Bringmann, H Rischer, M Wohlfarth, J Schlauer… - Phytochemistry, 2000 - Elsevier
The growth and droserone content of callus cultures of Triphyophyllum peltatum grown in liquid 1/5 Linsmaier and Skoog medium was studied. During a lag phase in growth, droserone …
Number of citations: 50 www.sciencedirect.com
G Raj, R Kurup, AA Hussain… - Journal of Experimental …, 2011 - academic.oup.com
Prey capture and digestion in Nepenthes spp. through their leaf-evolved biological traps involve a sequence of exciting events. Sugar-rich nectar, aroma chemicals, narcotic alkaloid …
Number of citations: 54 academic.oup.com
C Lieberherr, G Zhang, A Grafen, K Singethan… - Planta …, 2017 - thieme-connect.com
The naphthoquinone droserone (1) is a natural product occurring in dicotyledonous plants. We have now observed that the addition of 1 during infection of tissue culture cells with …
Number of citations: 15 www.thieme-connect.com
M Anthony Timmers, D Anthony Dias… - The Natural Products …, 2013 - ingentaconnect.com
… droserone, hydroxydroserone, droserone-5-O-β-glycoside and hydroxydroserone-5-O-β-glycoside. In addition off-line separation methodologies of the aerial parts of the plant led to the …
Number of citations: 6 www.ingentaconnect.com
J Budzianowski - Planta Medica, 2000 - thieme-connect.com
… 7] [ 8], in this paper we report on the isolation of droserone (1), hydroxydroserone (2), plumbagin (3), and 5-O-β-glucosides of droserone (5) and hydroxydroserone (4) from the methanol …
Number of citations: 51 www.thieme-connect.com
RG Cooke, W Segal - Australian Journal of Chemistry, 1950 - CSIRO Publishing
… (5) concluded that droserone is closely related in structure to … , so our synthesis of droserone and its isomer was originally … The absorption spectra of synthetic droserone and its isomer …
Number of citations: 15 www.publish.csiro.au
K Peters, EM Peters, HG Von Schnering… - Zeitschrift für …, 1995 - degruyter.com
The title compound was detected in a crystalline form under the stem bark of Ancistrocladus robertsoniorum when wounded by insects. These “biogenic crystals” belong to the …
Number of citations: 13 www.degruyter.com
JWH Lugg, AK Macbeth, FL Winzor - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… of droserone diacetate conforms to the 1 : 4-naphthaquinone type. The close relationship between the structures of droserone … Droserone dincetate was prepared by heating droserone …
Number of citations: 0 pubs.rsc.org

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